![molecular formula C10H10Cl2N2O6S B5078279 2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate](/img/structure/B5078279.png)
2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a nitrophenyl group, a sulfonylamino group, and a dichloroacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate typically involves multiple steps. One common synthetic route starts with the reaction of 4-nitrobenzenesulfonyl chloride with ethylenediamine to form 2-[(4-nitrophenyl)sulfonylamino]ethylamine. This intermediate is then reacted with dichloroacetic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichloroacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dichloroacetate derivatives.
科学的研究の応用
2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. The dichloroacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate: Similar structure but lacks the dichloroacetate moiety.
4-Nitrophenylsulfonamide: Contains the nitrophenyl and sulfonylamino groups but lacks the ethyl and dichloroacetate components.
Uniqueness
2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate is unique due to the presence of the dichloroacetate moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-[(4-nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O6S/c11-9(12)10(15)20-6-5-13-21(18,19)8-3-1-7(2-4-8)14(16)17/h1-4,9,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAOBURUULWHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCOC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5078211.png)
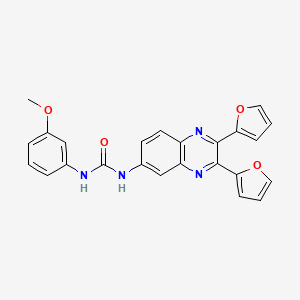
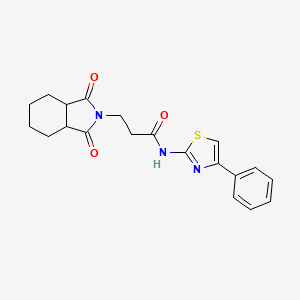
![4-{[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B5078236.png)

![2-[(2-phenoxyacetyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5078246.png)
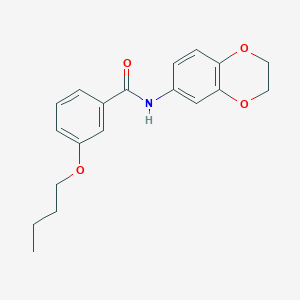
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5078256.png)

![N-[(4-fluorophenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B5078273.png)
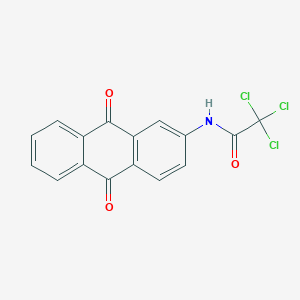
![3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B5078306.png)
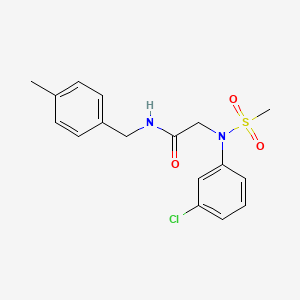
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide](/img/structure/B5078311.png)
